molecular formula C8H7F4NO B2681061 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol CAS No. 1228996-51-7

4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol

Cat. No.: B2681061
CAS No.: 1228996-51-7
M. Wt: 209.144
InChI Key: JIMMBWZVEVFTHK-UHFFFAOYSA-N
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Description

4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol: is a chemical compound with the molecular formula C8H7F4NO and a molecular weight of 209.14 g/mol . This compound is characterized by the presence of both fluorine and trifluoroethyl groups, which impart unique chemical properties. It is commonly used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol typically involves the reaction of 4-fluorophenol with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoroethyl groups enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This compound can influence various biochemical processes, including signal transduction and metabolic regulation .

Comparison with Similar Compounds

  • 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]benzoic acid
  • 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]benzaldehyde
  • 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]benzene

Uniqueness: 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol is unique due to its specific combination of fluorine and trifluoroethyl groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in research and industrial applications where such characteristics are desired .

Properties

IUPAC Name

4-fluoro-3-(2,2,2-trifluoroethylamino)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c9-6-2-1-5(14)3-7(6)13-4-8(10,11)12/h1-3,13-14H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMMBWZVEVFTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)NCC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228996-51-7
Record name 4-fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol
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